molecular formula C27H24N2O5S3 B284958 N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide

N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide

Cat. No. B284958
M. Wt: 552.7 g/mol
InChI Key: IVZHHNZEUSKJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide, also known as BNTX, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of naphthothiophene sulfonamides and has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide acts as a competitive antagonist of the α4β2 nAChRs by binding to the α4 subunit of the receptor. This binding prevents the activation of the receptor by acetylcholine, which leads to a decrease in the release of dopamine in the mesolimbic pathway. This mechanism has been implicated in the regulation of drug addiction and other reward-related behaviors.
Biochemical and Physiological Effects:
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the self-administration of nicotine, cocaine, and alcohol. N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has also been shown to decrease the rewarding effects of these drugs, as well as reduce the withdrawal symptoms associated with drug addiction. Additionally, N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide in lab experiments is its high selectivity for the α4β2 nAChRs. This selectivity allows for specific targeting of these receptors without affecting other nAChR subtypes. However, one limitation of using N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions that can be explored in the study of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide. One area of research is the development of more water-soluble analogs of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential therapeutic applications of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide in the treatment of drug addiction and other neurological disorders. Additionally, further studies can be conducted to elucidate the precise mechanism of action of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide involves the reaction of 2,3-dimethylphenylamine with 2-naphthoic acid to form an amide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thionyl chloride to form the corresponding naphthothiophene sulfonamide. The final product is obtained by treating the sulfonamide with sodium hydroxide and hydrochloric acid to remove the protecting groups.

Scientific Research Applications

N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has been studied extensively for its potential application in the field of neuroscience. It has been shown to be a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has also been found to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.

properties

Molecular Formula

C27H24N2O5S3

Molecular Weight

552.7 g/mol

IUPAC Name

9-N,11-N-bis(2,3-dimethylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide

InChI

InChI=1S/C27H24N2O5S3/c1-15-8-5-12-21(17(15)3)28-36(31,32)23-14-24(26-25-19(23)10-7-11-20(25)27(30)35-26)37(33,34)29-22-13-6-9-16(2)18(22)4/h5-14,28-29H,1-4H3

InChI Key

IVZHHNZEUSKJDH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C

Origin of Product

United States

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